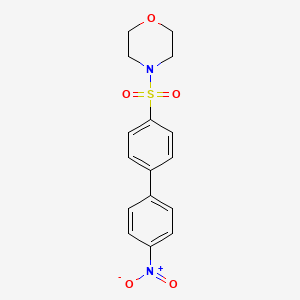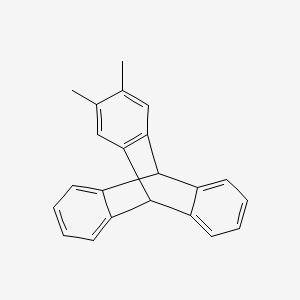![molecular formula C17H13N3O4 B11708454 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol CAS No. 49744-28-7](/img/structure/B11708454.png)
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is an organic compound with the molecular formula C17H13N3O4. It is known for its vibrant color and is commonly used as a dye. The compound is characterized by the presence of an azo group (-N=N-) linking a naphthol moiety to a methoxy-nitrophenyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is coupled with 2-naphthol in an alkaline medium to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Reduction: 1-[(4-Amino-2-nitrophenyl)azo]-2-naphthol.
Oxidation: Quinone derivatives.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Wirkmechanismus
The compound exerts its effects primarily through interactions with cellular components. The azo group can undergo reduction to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methoxyphenyl)azo]-2-naphthol: Lacks the nitro group, resulting in different chemical and biological properties.
1-[(4-Nitrophenyl)azo]-2-naphthol: Lacks the methoxy group, affecting its solubility and reactivity.
1-[(4-Methoxy-2-nitrophenyl)azo]-naphthalene: Similar structure but different position of the azo linkage.
Uniqueness: 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields .
Eigenschaften
CAS-Nummer |
49744-28-7 |
|---|---|
Molekularformel |
C17H13N3O4 |
Molekulargewicht |
323.30 g/mol |
IUPAC-Name |
1-[(4-methoxy-2-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O4/c1-24-12-7-8-14(15(10-12)20(22)23)18-19-17-13-5-3-2-4-11(13)6-9-16(17)21/h2-10,21H,1H3 |
InChI-Schlüssel |
XKCBOKJVKUTYEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
![N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11708401.png)
![2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
![2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11708415.png)

![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)


